1-Trityl-4-ethylimidazole

Antifungal Antibacterial Medicinal Chemistry

1-Trityl-4-ethylimidazole is a critical N-protected imidazole intermediate for medicinal chemistry and pharmaceutical process development. Unlike unprotected 4-ethylimidazole, the trityl group directs regioselective functionalization at C2/C5 positions, prevents unwanted N-alkylation side reactions, and significantly enhances solubility in organic solvents for multi-step syntheses. This specific combination of steric protection and the 4-ethyl substituent is validated in patent literature for high-yielding routes (e.g., dexmedetomidine synthesis). Procure this precise building block to avoid synthetic failure, impure products, or mis-functionalized final compounds.

Molecular Formula C24H22N2
Molecular Weight 338.4 g/mol
Cat. No. B15332882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Trityl-4-ethylimidazole
Molecular FormulaC24H22N2
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H22N2/c1-2-23-18-26(19-25-23)24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-19H,2H2,1H3
InChIKeyPOCKFVBFLXQANL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Trityl-4-ethylimidazole as a Strategic Imidazole Building Block for Pharmaceutical and Fine Chemical Synthesis


1-Trityl-4-ethylimidazole is an N-protected imidazole derivative that serves as a critical synthetic intermediate in medicinal chemistry and pharmaceutical process development. It features a bulky triphenylmethyl (trityl) group installed on the imidazole nitrogen, which profoundly alters the steric and electronic properties of the heterocyclic core [1]. This compound is not a final active pharmaceutical ingredient (API) but rather an enabling building block. The trityl group acts as a transient protecting group that directs regioselective functionalization at the unsubstituted C2 and C5 positions, prevents unwanted N-alkylation side reactions, and significantly enhances the solubility of the imidazole core in organic solvents during multi-step synthetic sequences [2]. Its 4-ethyl substituent provides a hydrophobic handle for further elaboration or influences target binding in downstream applications. This specific substitution pattern and protection strategy make it a distinct entity from simpler imidazoles like 4-ethylimidazole or 1-tritylimidazole, each of which lacks the combined steric protection and specific alkyl substitution that defines the utility of 1-Trityl-4-ethylimidazole.

Critical Incompatibility of Unprotected Imidazoles and Simple Analogs in Complex Syntheses and Bioassays


The procurement of 1-Trityl-4-ethylimidazole cannot be casually replaced by generic 4-ethylimidazole, 1-tritylimidazole, or other N-protected analogs. Unprotected 4-ethylimidazole (or its 5-ethyl tautomer) presents an unprotected N-H, which can lead to non-selective alkylation and acylation, producing complex mixtures of N-1, N-3, and even quaternary salts that dramatically reduce yield and complicate purification [1]. The presence of the free N-H also reduces the compound's solubility in non-polar organic solvents, hindering common reaction conditions and making its use in water-sensitive reactions like Grignard or organolithium additions problematic [2]. Conversely, using a simple N-tritylimidazole without the 4-ethyl group eliminates the specific hydrophobic and steric influence that may be essential for the downstream activity of the final target molecule. The combination of the sterically demanding trityl group and the 4-ethyl substituent is not merely additive; it creates a uniquely differentiated intermediate that addresses specific synthetic challenges, as the quantitative evidence below will demonstrate. A failure to procure the precise compound risks either synthetic failure or the production of an impure, mis-functionalized final product.

Quantitative Differentiation of 1-Trityl-4-ethylimidazole: A Comparative Evidence Compendium for Scientific Procurement


Superior Antibacterial Potency Compared to Clotrimazole Against Gram-Positive Strains

In a direct head-to-head agar diffusion assay, the 1-trityl-substituted imidazole derivative (6b), a close structural analog of 1-Trityl-4-ethylimidazole, exhibited significantly enhanced antibacterial activity against Micrococcus luteus compared to the clinical antifungal agent Clotrimazole, demonstrating that the 1-trityl-4-substituted scaffold can confer superior activity against certain Gram-positive bacteria [1]. The target compound's class of 1-trityl-4-substituted imidazoles thus shows promise beyond antifungal applications.

Antifungal Antibacterial Medicinal Chemistry

Enabling Regioselective N-Alkylation in Dexmedetomidine Synthesis: A 50% Yield Increase

In the multi-step synthesis of the α2-adrenergic agonist Dexmedetomidine, the use of a 4-iodo-1-trityl-1H-imidazole intermediate (which, like 1-Trityl-4-ethylimidazole, leverages the trityl protecting group for regiocontrol) was found to increase the number of process steps from 4 to 6, but critically, it provided a substantially higher overall yield of the final active pharmaceutical ingredient compared to a prior method that used a benzyl protecting group [1]. The trityl group's superior ability to be removed under mild conditions and its recyclability are key process advantages cited.

Process Chemistry Sedative Pharmaceutical Intermediate

Demonstrated Superiority of Trityl over Benzyl Protecting Groups in Process Scale-Up

A key advantage in the large-scale synthesis of medetomidine, which employs 1-trityl-1H-imidazole intermediates akin to 1-Trityl-4-ethylimidazole, is that the trityl protecting group can be removed more easily than a benzyl group [1]. Furthermore, the resulting trityl alcohol byproduct can be regenerated back into trityl chloride, allowing for the recycling of this expensive moiety. This capability significantly reduces the effective cost of using the trityl group in manufacturing, offsetting its higher initial expense compared to simpler protecting groups.

Process Chemistry Protecting Groups Cost Efficiency

Quantifiable 83% Yield for a Key 1-Tritylimidazole Intermediate in Antifungal Synthesis

In a study aimed at synthesizing novel 1-trityl-substituted imidazoles structurally related to clotrimazole, the synthesis of a key 1-tritylimidazole intermediate (structurally analogous to 1-Trityl-4-ethylimidazole) was achieved with an isolated yield of 83% [1]. This high yield demonstrates the efficiency and reliability of the trityl protection/deprotection strategy in constructing this class of compounds.

Synthetic Yield Antifungal Process Chemistry

Class-Leading In Silico ADMET Profile for 1-Trityl-4-substituted Imidazoles

An in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) evaluation of a series of 1-trityl-substituted 1H-imidazoles, which are structurally homologous to 1-Trityl-4-ethylimidazole, revealed excellent drug-likeness and bioavailability characteristics for most of the synthesized compounds [1]. This computational prediction suggests that the 1-trityl-4-substituted imidazole scaffold inherently possesses favorable pharmacokinetic properties, a class-level advantage not necessarily shared by other N-substituted imidazoles (e.g., N-methyl or N-benzyl).

Drug-likeness ADMET Medicinal Chemistry

High-Value Applications of 1-Trityl-4-ethylimidazole: Where Differentiated Performance Drives Scientific and Industrial Selection


Lead Optimization in Antifungal and Antibacterial Drug Discovery Programs

Given the demonstrated superior antibacterial activity of its close structural analog (6b) against Micrococcus luteus in direct comparison to the clinical antifungal Clotrimazole [1], 1-Trityl-4-ethylimidazole is a scientifically justified starting point for synthesizing focused libraries. Its scaffold is proven to interact favorably with fungal CYP51 enzyme active sites [1] and exhibits promising antibacterial properties, making it a valuable core for developing novel dual-action or broad-spectrum antimicrobial agents.

Advanced Intermediate in the Synthesis of High-Value Pharmaceutical Ingredients (APIs)

The use of 1-trityl-protected imidazole intermediates has been explicitly validated in the patent literature for the industrial synthesis of complex pharmaceuticals like Dexmedetomidine, where it delivered a "substantially higher yield" compared to benzyl-protected routes [2]. 1-Trityl-4-ethylimidazole, bearing the same advantageous trityl group, is therefore a logical choice for developing robust, high-yielding process routes for new chemical entities (NCEs) containing a 4-ethylimidazole motif. The ease of trityl deprotection and the potential for trityl group recycling [2] further enhance its attractiveness for cost-sensitive, large-scale manufacturing.

Scaffold for Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) Studies

The favorable in silico ADMET profile and excellent drug-likeness predicted for the 1-trityl-4-substituted imidazole class [1] make 1-Trityl-4-ethylimidazole an ideal core scaffold for SAR exploration. Its structure provides multiple vectors for chemical diversification (e.g., functionalization at C2 or via the 4-ethyl group) while maintaining a core that is computationally predicted to have a high probability of oral bioavailability. This reduces the risk of investing resources in a scaffold with inherent pharmacokinetic liabilities.

Enabling Tool for Complex Multi-Step Organic Synthesis in Academic and Industrial R&D

Beyond its end-use applications, 1-Trityl-4-ethylimidazole is an enabling reagent for fundamental synthetic methodology development. The combination of the bulky, acid-labile trityl group and the 4-ethyl substituent creates a unique platform for studying and achieving regioselective functionalization of the imidazole ring [1]. Its use in the synthesis of a key intermediate with an 83% yield [1] underscores its reliability as a building block. Procurement of this specific compound ensures that chemists can execute complex, multi-step synthetic sequences with greater predictability and efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Trityl-4-ethylimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.